

# Pharmacokinetics and Bioavailability of a Synthetic SIRT1 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | SIRT1 Activator 3 |           |
| Cat. No.:            | B057250           | Get Quote |

Disclaimer: This technical guide focuses on the pharmacokinetics and bioavailability of SRT2104, a well-characterized synthetic Sirtuin-1 (SIRT1) activator. The initial request for information on "SIRT1 Activator 3" did not yield sufficient publicly available data to create a comprehensive technical document. SRT2104 is presented here as a representative example of a synthetic SIRT1 activator that has undergone clinical investigation, providing a robust dataset for analysis.

#### Introduction

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target for a range of age-related diseases, including metabolic disorders, inflammation, and neurodegeneration. Small molecule activators of SIRT1, such as SRT2104, have been developed to harness the potential therapeutic benefits of SIRT1 activation. This guide provides an in-depth overview of the pharmacokinetics and bioavailability of SRT2104, intended for researchers, scientists, and drug development professionals.

SRT2104 is a novel, first-in-class, and highly selective small molecule activator of SIRT1.[1] It has been the subject of several Phase 1 and Phase 2 clinical trials to elucidate its safety, tolerability, and pharmacokinetic profile in humans.[1][2]

#### Pharmacokinetic Profile of SRT2104

The pharmacokinetic profile of SRT2104 has been characterized in healthy volunteers and patient populations through single and multiple-dose studies. A notable feature of SRT2104 is



its dose-dependent but sub-proportional increase in exposure and significant inter-subject variability.[1][2]

#### **Human Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of SRT2104 in humans following oral administration.

Table 1: Single Dose Pharmacokinetics of SRT2104 in Healthy Volunteers (Fasted State)

| Dose  | Cmax (ng/mL) | Tmax (hr)     | AUC(0-t)<br>(ng*hr/mL) | t1/2 (hr)  |
|-------|--------------|---------------|------------------------|------------|
| 0.5 g | 13.7 ± 11.1  | 2.0 (1.0-4.0) | 124 ± 93.8             | 15.8 ± 6.2 |
| 2.0 g | 28.1 ± 20.9  | 4.0 (2.0-8.0) | 334 ± 216              | 19.8 ± 7.4 |

Data presented as mean  $\pm$  SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data extracted from multiple clinical trial publications.

Table 2: Effect of Food on Single Dose Pharmacokinetics of SRT2104 (2.0 g) in Healthy Volunteers

| State  | Cmax (ng/mL) | Tmax (hr)     | AUC(0-t)<br>(ng*hr/mL) |
|--------|--------------|---------------|------------------------|
| Fasted | 28.1 ± 20.9  | 4.0 (2.0-8.0) | 334 ± 216              |
| Fed    | 101 ± 50.4   | 4.0 (2.0-6.0) | 1320 ± 644             |

Data presented as mean  $\pm$  SD for Cmax and AUC, and as median (range) for Tmax. A notable food effect was observed, with up to a four-fold increase in exposure when administered with a meal.[1]

## **Bioavailability and Clearance**

A radioactive microtracer study was conducted to determine the absolute bioavailability and systemic clearance of SRT2104.[1]



Table 3: Absolute Bioavailability and Clearance of SRT2104

| Parameter            | Value          |
|----------------------|----------------|
| Mean Bioavailability | ~14%[1][3]     |
| Mean Clearance       | ~400 mL/min[1] |

# **Experimental Protocols**

The pharmacokinetic data for SRT2104 were generated from a series of Phase 1 clinical studies. The methodologies employed in these key studies are detailed below.

### Single and Multiple Dose Escalation Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral doses of SRT2104.

#### Methodology:

- Study Design: Randomized, placebo-controlled, double-blind, dose-escalation studies.
- Participants: Healthy male and female volunteers.
- Dosing:
  - Single Dose Phase: Ascending single oral doses ranging from 0.03 g to 3.0 g.[1]
  - Multiple Dose Phase: Repeated daily oral doses for 7 days.[1]
- Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of SRT2104.
- Analytical Method: Plasma concentrations of SRT2104 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5] The assay utilized d8-SRT2104 as a stable-label internal standard.[4][5]

# **Radioactive Microtracer Study**



Objective: To determine the systemic clearance, absolute bioavailability, and preliminary metabolism of SRT2104.

#### Methodology:

- Study Design: An open-label, two-period crossover study.
- Participants: Healthy male volunteers.
- Dosing:
  - Period 1: A single oral dose of non-radiolabeled SRT2104.
  - Period 2: A single intravenous infusion of [14C]-labeled SRT2104 administered concurrently with an oral dose of non-radiolabeled SRT2104.
- Sample Collection: Blood, plasma, urine, and feces were collected to measure total radioactivity and concentrations of SRT2104 and its metabolites.
- Analytical Method: Accelerator mass spectrometry (AMS) was used to measure the low levels of [14C] in the collected samples. Plasma concentrations of SRT2104 were determined by LC-MS/MS.

### **Food Effect Study**

Objective: To evaluate the effect of a standardized meal on the pharmacokinetics of SRT2104.

#### Methodology:

- Study Design: A randomized, open-label, crossover study.
- Participants: Healthy volunteers.
- Dosing: A single oral dose of SRT2104 administered under both fasted and fed conditions.
  The fed condition involved administration after a standardized high-fat meal.
- Sample Collection: Serial blood samples were collected to determine plasma concentrations of SRT2104.



 Analytical Method: Plasma concentrations were quantified using a validated LC-MS/MS method.

# Signaling Pathways and Experimental Workflows SRT2104 Mechanism of Action and Downstream Signaling

SRT2104 is a direct activator of SIRT1. Upon binding, it enhances the deacetylation of various SIRT1 substrates, leading to the modulation of several downstream signaling pathways. This includes pathways involved in inflammation, metabolism, and cellular stress responses.



Click to download full resolution via product page



Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and influencing cellular outcomes.

# **Experimental Workflow for Pharmacokinetic Analysis**

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.





Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacokinetic study.



#### Conclusion

SRT2104, a selective SIRT1 activator, exhibits a pharmacokinetic profile characterized by low oral bioavailability, dose-dependent but sub-proportional exposure, and a significant food effect. The high inter-subject variability in exposure has presented challenges in its clinical development.[2][3] The detailed pharmacokinetic and methodological data presented in this guide provide a comprehensive resource for researchers in the field of sirtuin biology and drug development, and can inform the design of future studies with novel SIRT1 activators. The signaling pathways modulated by SRT2104 highlight its potential therapeutic applications in a variety of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of a Synthetic SIRT1 Activator: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057250#pharmacokinetics-and-bioavailability-of-sirt1-activator-3]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com